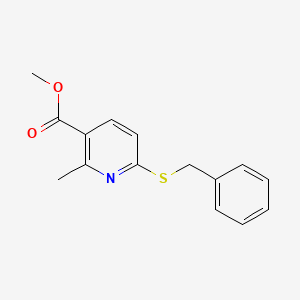
Methyl 6-(benzylthio)-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(ベンジルチオ)-2-メチルニコチン酸メチルは、ニコチン酸類に属する有機化合物です。ニコチン酸構造にベンジルチオ基が結合しているのが特徴です。
準備方法
合成経路と反応条件
6-(ベンジルチオ)-2-メチルニコチン酸メチルの合成は、通常、6-クロロニコチン酸とベンジルチオールを塩基存在下で反応させ、続いてメタノールでエステル化することによって行われます。反応条件には、多くの場合、以下が含まれます。
塩基: 水酸化ナトリウムまたは炭酸カリウム
溶媒: ジメチルホルムアミド (DMF) またはジメチルスルホキシド (DMSO)
温度: 80-100℃
反応時間: 12-24時間
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を用いる場合がありますが、大規模生産向けに最適化されています。これには、連続フローリアクター、試薬添加のための自動システム、結晶化またはクロマトグラフィーなどの効率的な精製技術の使用が含まれます。
化学反応の分析
反応の種類
6-(ベンジルチオ)-2-メチルニコチン酸メチルは、以下を含む様々な化学反応を起こします。
酸化: ベンジルチオ基は、スルホキシドまたはスルホンを形成するように酸化されることがあります。
還元: ニトロ基(存在する場合)は、アミンに還元されることがあります。
置換: メチルエステル基は、対応するカルボン酸を形成するように加水分解されることがあります。
一般的な試薬と条件
酸化: 過酸化水素 (H₂O₂) またはm-クロロ過安息香酸 (m-CPBA)
還元: パラジウム触媒を用いた水素ガス (H₂)
置換: 水溶液中の水酸化ナトリウム (NaOH)
主な生成物
酸化: スルホキシドまたはスルホン
還元: アミン
置換: カルボン酸
科学研究への応用
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌剤としての可能性について研究されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療効果について検討されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6-(ベンジルチオ)-2-メチルニコチン酸メチルの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、その抗菌活性は、細菌細胞膜を破壊する能力によるものと考えられます。潜在的な治療効果に関して、細胞シグナル伝達経路と相互作用して、抗炎症作用または抗がん作用を発揮する可能性があります。
類似化合物との比較
類似化合物
- 6-(フェニルチオ)-2-メチルニコチン酸メチル
- 6-(メチルチオ)-2-メチルニコチン酸メチル
- 6-(エチルチオ)-2-メチルニコチン酸メチル
独自性
6-(ベンジルチオ)-2-メチルニコチン酸メチルは、ベンジルチオ基の存在により、独特の化学的および生物学的特性を有しているため、ユニークです。
生物活性
Methyl 6-(benzylthio)-2-methylnicotinate is a compound that belongs to the class of nicotinates, which are esters derived from nicotinic acid. This compound has garnered attention due to its potential biological activities, particularly in the realms of antioxidant and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N1O2S
- Molecular Weight : Approximately 273.37 g/mol
The structure features a methyl group , a benzylthio group , and a nicotinic acid moiety , which contribute to its unique properties and potential applications in pharmacology.
Antioxidant Activity
This compound exhibits significant antioxidant activity . Many compounds in the nicotinate family are known for their ability to scavenge free radicals, which can lead to oxidative stress-related diseases. The antioxidant properties of this compound suggest its potential utility in preventing cellular damage caused by oxidative stress.
Table 1: Comparison of Antioxidant Activities
| Compound Name | Antioxidant Activity |
|---|---|
| This compound | High (specific scavenging activity) |
| Methyl 6-methylnicotinate | Moderate |
| Methyl 6-(cyclohexylthio)-2-methylnicotinate | Low |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in neuronal damage.
- Mechanism of Action : The compound may exert its neuroprotective effects through the modulation of oxidative stress pathways, potentially enhancing neuronal survival under stress conditions.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study conducted on various nicotinate derivatives, including this compound, demonstrated its superior ability to reduce lipid peroxidation in neuronal cells compared to other derivatives. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced neuronal loss in the hippocampus, suggesting a protective effect against neurodegenerative processes.
特性
分子式 |
C15H15NO2S |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChIキー |
CCPQOBNNNWZALD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















